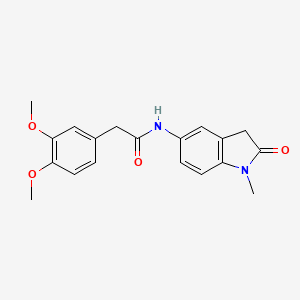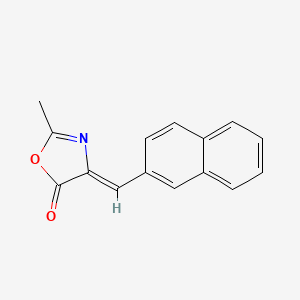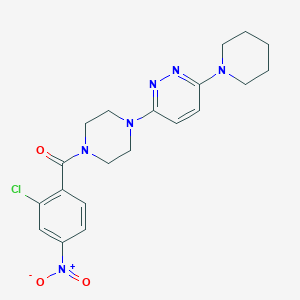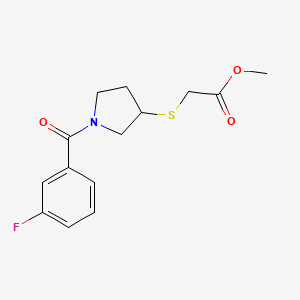
2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, cyclocondensation, and substitution reactions. For instance, a series of novel thiazolidinone derivatives were synthesized using a microwave-assisted cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid . Similarly, 1,3,4-oxadiazole derivatives were obtained by converting aromatic acids into esters, hydrazides, and then thiols, followed by a reaction with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . These methods could potentially be adapted for the synthesis of "2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of related compounds are characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry . The crystal structure analysis of similar acetamide derivatives reveals the importance of interplanar angles between amide groups and the presence of hydrogen bonding, which could influence the biological activity . These techniques would be essential for confirming the structure of "this compound" once synthesized.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the substituents on the phenyl ring and the nature of the heterocyclic moiety. For example, the presence of halogens on the phenyl ring has been shown to enhance the antioxidant activity of indole-based acetamide derivatives . The reactivity of "this compound" would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing indolinone moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic applications. The presence of different functional groups can significantly affect these properties. For instance, the introduction of oxadiazole and thiazolidinone rings has been explored for their potential anticonvulsant and anti-inflammatory activities . The physical and chemical properties of "this compound" would need to be determined experimentally to assess its suitability for drug development.
科学的研究の応用
Anticonvulsant and Antidepressant Activity
Research has delved into the synthesis and evaluation of derivatives of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide, including compounds structurally related to "2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide" for their anticonvulsant and antidepressant effects. Studies have shown that these derivatives possess significant anticonvulsant activity in models like pentylenetetrazole (PTZ)-evoked convulsions and exhibit antidepressant activity in the forced swimming test (FST) model, indicating potential therapeutic applications in neurology and psychiatry (Zhen et al., 2015).
Antimicrobial Agents
Another aspect of scientific research has involved synthesizing novel derivatives with antimicrobial properties. Compounds structurally similar to "this compound" have been evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some synthesized derivatives demonstrated promising antibacterial and antifungal activities, highlighting the potential of these compounds in addressing microbial infections (Debnath & Ganguly, 2015).
Antitumor Activity
Furthermore, research on 3-benzyl-4(3H)quinazolinone analogues, related to the core structure of "this compound," has shown broad-spectrum antitumor activity. These compounds have exhibited significant potency against various cancer cell lines, including CNS, renal, breast cancer, and leukemia, demonstrating their potential in cancer therapy (Al-Suwaidan et al., 2016).
Polymeric Material Development
In the field of materials science, derivatives of "this compound" have been investigated for their use in developing polymeric materials. For example, research on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators has explored the synthesis and application of these compounds in creating robust polymer/filler networks with improved thermal stability, indicating their utility in advanced material engineering (Batibay et al., 2020).
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21-15-6-5-14(10-13(15)11-19(21)23)20-18(22)9-12-4-7-16(24-2)17(8-12)25-3/h4-8,10H,9,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVORRJURHAXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-difluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2522261.png)


![8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2522265.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2522266.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide](/img/structure/B2522269.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2522272.png)
![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2522273.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2522275.png)


![4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B2522280.png)